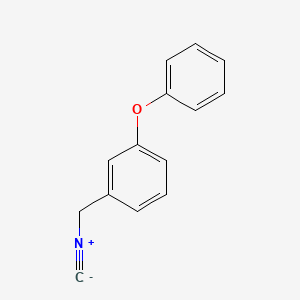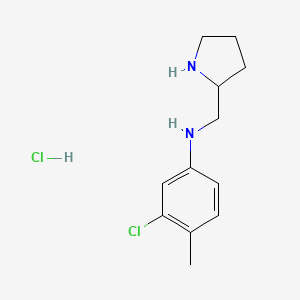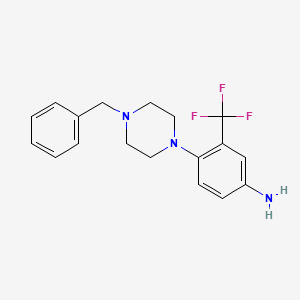
4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine
Overview
Description
4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine, or 4-BTP, is a chemical compound with a wide range of applications in scientific research. It is a highly potent and selective agonist of the serotonin 5-HT2A receptor, with a Ki of 0.43 nM. It is used to study the structure and function of this receptor, as well as to investigate the effects of serotonin on a variety of biochemical and physiological processes. The compound is also used in the development of new drugs for the treatment of various diseases.
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
A study demonstrated that a series of compounds, including 4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine derivatives, exhibited significant analgesic and minor anti-inflammatory properties in mice and rats. Specifically, compound 45, with a similar structure, showed marked analgesic activity and excellent tolerance in pharmacological and toxicological studies, as well as in clinical trials (Manoury et al., 1979).
Anti-Breast Cancer Activity
A series of benzothiazoles and benzoxazoles, synthesized using compounds related to 4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine, were evaluated for their antitumor activities against human breast cancer cell lines. The N-methyl piperazinyl substituted derivatives displayed potent inhibitory activity, suggesting their potential as components of therapeutic strategies for cancer (Abdelgawad et al., 2013).
Potential Central Nervous System Agents
A series of 3-phenyl-2-piperazinyl-5H-1-benzazepines and related compounds, including derivatives of 4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine, were synthesized and evaluated for potential neuroleptic activity. These compounds demonstrated neuroleptic-like activity, with certain derivatives being comparable to chlorpromazine in inhibiting exploratory activity and other behavioral responses in animal models (Hino et al., 1988).
Antimicrobial and Antituberculosis Activity
A study on 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines, synthesized via a similar structural pathway, demonstrated significant antimicrobial activity against various bacteria and fungi. These compounds also showed potent antituberculosis activity, highlighting their potential in treating infectious diseases (Patel et al., 2012).
Electroluminescent Properties
Research on novel blue luminescent star-shaped compounds, which include structural analogues of 4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine, showed potential applications in electroluminescence. These compounds emitted a blue color in solution and solid state, with high fluorescence quantum yields, suggesting their use in electronic and optoelectronic devices (Pang et al., 2002).
Antineoplastic Properties in Chronic Myelogenous Leukemia
Flumatinib, a compound structurally related to 4-(4-Benzyl-1-piperazinyl)-3-(trifluoromethyl)-phenylamine, is an antineoplastic tyrosine kinase inhibitor undergoing clinical trials for chronic myelogenous leukemia. Its metabolism in humans revealed several metabolites through processes like N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, elucidating its pharmacokinetic profile (Gong et al., 2010).
properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3/c19-18(20,21)16-12-15(22)6-7-17(16)24-10-8-23(9-11-24)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFBMVDMGQPRRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperazin-1-yl)-3-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



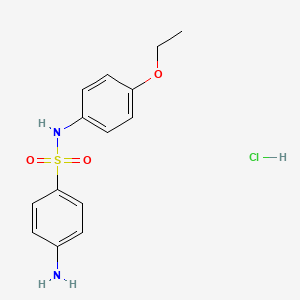

![2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1369117.png)
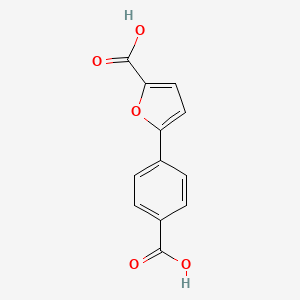
![11,11-Dimethyl-10-(2-methyl-2-propenyl)-9-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene hydrochloride](/img/structure/B1369124.png)

![[2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride](/img/structure/B1369126.png)

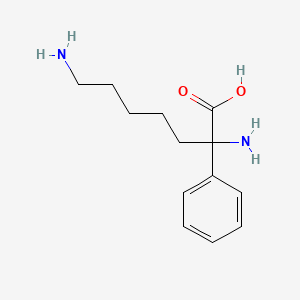
![2-[2-(Methylsulfanyl)phenyl]azepane hydrochloride](/img/structure/B1369132.png)
